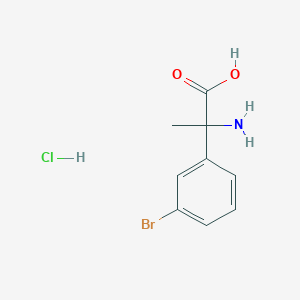
2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetic acid
Übersicht
Beschreibung
2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Effects of Related Compounds
Research into the biological effects of acetamide, formamide, and their derivatives offers insights into the toxicology of similar compounds. Such studies provide a foundational understanding of the commercial importance of these chemicals and the biological consequences of exposure, reflecting the necessity for updated information on their biological responses and environmental toxicology (Kennedy, 2001).
Toxicity Studies on Herbicides
Scientometric reviews on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, summarize data on its toxicology and mutagenicity. Such reviews highlight global research trends and identify gaps, suggesting future research directions. The focus on occupational risk, neurotoxicity, and resistance illustrates the multifaceted approach needed to understand and mitigate the impacts of chemical exposure in both agricultural and non-agricultural settings (Zuanazzi et al., 2020).
Antituberculosis Activity of Organotin Complexes
A review on the antituberculosis activity of organotin complexes reveals the structural diversity of organotin moiety in complexes and their significant biological activity. This research underscores the potential of organotin compounds in medical applications, influenced by the ligand environment, organic groups attached to tin, and the compound structure (Iqbal, Ali, & Shahzadi, 2015).
Microbial Catabolism of Plant Growth Hormones
Studies on the microbial catabolism of indole-3-acetic acid (IAA) highlight the ability of certain bacteria to degrade or assimilate plant growth hormones. This research provides insight into the environmental and agricultural implications of microbial interactions with plant-derived chemicals (Laird, Flores, & Leveau, 2020).
Industrial Applications of Acetic Acid Bacteria
The role of acetic acid bacteria (AAB) in the production of vinegar and fermented beverages is well-documented. A comprehensive review of AAB physiology discusses their importance in biotechnology and food science, including their applications in producing traditional fermented beverages and potential health benefits associated with these products (Lynch et al., 2019).
Eigenschaften
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-6(2)10(4-7(11)12)8(13)9-5/h3H,4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRROEJCGBTXLGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3033903.png)




![3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile](/img/structure/B3033914.png)
![(3E)-3-[(2-bromophenyl)methylidene]chromen-4-one](/img/structure/B3033915.png)

